molecular formula C9H9NO4 B125042 4-Ethyl-2-nitrobenzoic acid CAS No. 141030-64-0

4-Ethyl-2-nitrobenzoic acid

Cat. No.: B125042
CAS No.: 141030-64-0
M. Wt: 195.17 g/mol
InChI Key: BDNVPWUYDDMTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an ethyl group at the fourth position and a nitro group at the second position on the benzene ring, with a carboxylic acid group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethylbenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the oxidation of 4-ethyl-2-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols with acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-Ethyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 4-Ethyl-2-nitrobenzoate esters.

Scientific Research Applications

4-Ethyl-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used to synthesize derivatives with potential therapeutic properties, such as anti-inflammatory or antimicrobial agents.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods to detect and quantify other substances.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrobenzoic acid: Similar structure with a methyl group instead of an ethyl group.

    2-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the second position.

    4-Nitrobenzoic acid: Lacks the ethyl group, only has a nitro group at the fourth position.

Uniqueness

4-Ethyl-2-nitrobenzoic acid is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-ethyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVPWUYDDMTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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